molecular formula C15H18FNO3 B6494288 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid CAS No. 1268087-45-1

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid

Cat. No.: B6494288
CAS No.: 1268087-45-1
M. Wt: 279.31 g/mol
InChI Key: DCCXPGBJAYXHGM-UHFFFAOYSA-N
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Description

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid is an organic compound that features a piperidine ring substituted with a 2-fluorobenzoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions would be carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine share structural similarities.

    Fluorobenzoyl Derivatives: Compounds such as 2-fluorobenzoyl chloride and 2-fluorobenzoyl acetate.

Uniqueness

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid is unique due to the combination of the piperidine ring and the 2-fluorobenzoyl group, which can confer specific biological activities and chemical reactivity not observed in other similar compounds .

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-13-4-2-1-3-12(13)15(20)17-9-7-11(8-10-17)5-6-14(18)19/h1-4,11H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCXPGBJAYXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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